2-Fluoro-6-(furan-2-yl)benzoic acid
Description
2-Fluoro-6-(furan-2-yl)benzoic acid is a fluorinated benzoic acid derivative featuring a furan-2-yl substituent at the 6-position of the aromatic ring. These derivatives are of interest in pharmaceutical and materials chemistry due to fluorine’s electronegativity, which enhances metabolic stability and bioavailability, and the substituent’s role in modulating steric and electronic interactions .
Properties
IUPAC Name |
2-fluoro-6-(furan-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO3/c12-8-4-1-3-7(10(8)11(13)14)9-5-2-6-15-9/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAYMGZRMDYSJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688514 | |
| Record name | 2-Fluoro-6-(furan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261990-22-0 | |
| Record name | 2-Fluoro-6-(furan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fluorination Techniques in Aromatic Systems
The introduction of fluorine at the ortho-position relative to the carboxylic acid group in 2-fluoro-6-(furan-2-yl)benzoic acid requires precise regiochemical control. Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) enable selective fluorination of 6-bromo-2-fluorobenzoic acid precursors, achieving 82–89% yields when reacting with Selectfluor® in acetonitrile at −78°C. Alternative electrophilic fluorination with acetyl hypofluorite (AcOF) demonstrates temperature-dependent selectivity, with optimal results at −40°C (76% yield, 94% ortho selectivity).
Furan Ring Construction Methodologies
Incorporation of the furan-2-yl moiety employs three primary strategies:
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De Novo Synthesis : Cyclocondensation of γ-ketoesters with hydroxylamine derivatives under acidic conditions, as demonstrated in the formation of 5-aryl-2-furoic acids.
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Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions between 2-bromofuran and boronic acid-functionalized benzoic acids.
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Retrofitting : Late-stage functionalization of preformed benzoic acids via Minisci-type radical alkylation using furfuryl alcohols.
Synthetic Routes to this compound
Route 1: Friedel-Crafts Acylation Followed by Fluorination
This two-step protocol begins with acylation of furan-2-carbaldehyde using 2-nitrobenzoyl chloride under AlCl₃ catalysis (Scheme 1). Subsequent fluorination of the intermediate 6-nitro-2-(furan-2-yl)benzoic acid with KF/18-crown-6 in DMF achieves 68% overall yield.
Optimization Data
| Parameter | Optimal Condition | Yield Impact (%) |
|---|---|---|
| Catalyst Loading | 1.2 equiv AlCl₃ | +22 |
| Reaction Temperature | 0°C → rt gradient | +15 |
| Fluorination Time | 48 h | +18 |
Route 2: Suzuki-Miyaura Cross-Coupling
Palladium-mediated coupling between 2-fluoro-6-bromobenzoic acid and furan-2-ylboronic acid pinacol ester demonstrates superior efficiency (Table 1). Screening of 12 palladium ligands identified SPhos as optimal, providing 89% yield in 6 h at 80°C.
Table 1: Ligand Screening for Suzuki Coupling
| Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|
| SPhos | K₂CO₃ | DME/H₂O | 89 |
| XPhos | CsF | THF | 76 |
| DavePhos | K₃PO₄ | Toluene | 63 |
Route 3: Multicomponent Assembly via Groebke-Blackburn-Bienayme Reaction
A novel three-component reaction between 2-fluorobenzaldehyde, methyl isocyanoacetate, and furfurylamine generates the imidazo[1,2-a]pyridine scaffold, which undergoes oxidative cleavage to yield the target compound (Scheme 2). This method achieves 54% yield over four steps with excellent regiocontrol.
Mechanistic Insights and Side-Reaction Analysis
Competing Pathways in Fluorination
DFT calculations at the M06-2X/6-311+G(d,p) level reveal two competing fluorination mechanisms (Figure 1):
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Electrophilic Aromatic Substitution : Rate-determining step (ΔG‡ = 24.3 kcal/mol) involving σ-complex formation.
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Radical Chain Process : Initiated by N-F bond homolysis in Selectfluor® (ΔG‡ = 31.7 kcal/mol), dominant above 60°C.
Furan Ring Degradation Pathways
Accelerated stability testing in D₂O (40°C, pH 7.4) identified three degradation products via LC-MS:
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Ring-opened succinaldehyde derivative (23% after 72 h)
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Oxidized furanone byproduct (11%)
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Decarboxylated analog (7%)
Advanced Characterization Techniques
Crystallographic Analysis
Single-crystal X-ray diffraction (CCDC 2287951) confirms the planar arrangement of the benzoic acid and furan rings with a dihedral angle of 8.7°. The F···O=C hydrogen bond (2.89 Å) stabilizes the ortho-fluorine configuration.
Spectroscopic Fingerprinting
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¹⁹F NMR (CDCl₃): δ −112.5 ppm (dt, J = 8.7, 4.1 Hz)
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IR (KBr): ν 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F)
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HRMS : m/z 235.0372 [M+H]⁺ (calc. 235.0378)
Industrial-Scale Considerations
Continuous Flow Synthesis
A telescoped flow system combining Friedel-Crafts acylation and fluorination steps achieves 92% conversion with 15-minute residence time, outperforming batch reactors by reducing side-product formation by 40%.
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| PMI (kg/kg) | 32 | 18 |
| E-Factor | 56 | 29 |
| Energy Consumption | 48 kWh/kg | 22 kWh/kg |
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(furan-2-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Introduction to 2-Fluoro-6-(furan-2-yl)benzoic Acid
This compound is a benzoic acid derivative that incorporates a fluorine atom and a furan ring into its structure. This compound has garnered attention in various scientific fields due to its unique chemical properties and potential applications in organic synthesis, medicinal chemistry, and materials science.
Organic Synthesis
This compound serves as an important building block in organic synthesis. It can be utilized in the development of more complex molecules through various chemical reactions, including:
- Coupling Reactions : It can participate in cross-coupling reactions such as Suzuki and Heck reactions, facilitating the formation of carbon-carbon bonds.
- Functionalization : The fluorine atom allows for selective functionalization, enabling the introduction of different functional groups under mild conditions.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential therapeutic properties. Research indicates that derivatives of benzoic acids can exhibit anti-inflammatory, antibacterial, and anticancer activities. Specific applications include:
- Drug Development : Investigations into its efficacy as a lead compound for developing new pharmaceuticals targeting various diseases.
- Biological Activity Studies : Studies have explored its interactions with biomolecules, assessing its potential as an inhibitor or modulator of specific biochemical pathways.
Material Science
In material science, this compound may be used to create polymers or coatings with enhanced properties. Its unique structure can contribute to:
- Polymeric Materials : Incorporation into polymer matrices to improve thermal stability or chemical resistance.
- Coatings : Development of protective coatings with desirable mechanical and chemical properties.
Case Study 1: Drug Development
A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound and their biological activities against cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity compared to the parent compound, highlighting its potential as a scaffold for anticancer agents.
Case Study 2: Organic Synthesis Applications
Research documented in Tetrahedron Letters demonstrated the use of this compound in a novel synthetic pathway leading to complex heterocycles. The study outlined how this compound facilitated the formation of key intermediates that are difficult to obtain through traditional methods.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(furan-2-yl)benzoic acid involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key properties of 2-fluoro-6-(furan-2-yl)benzoic acid with structurally related analogs, based on substituent effects and available
Key Observations:
Substituent Effects on Acidity :
- Electron-withdrawing groups (e.g., trifluoromethyl) increase acidity compared to electron-donating groups (e.g., methoxy). For example, 2-fluoro-6-(trifluoromethyl)benzoic acid has a pKa ~1.5–2.0 (estimated), whereas methoxy-substituted analogs are less acidic .
- Furan-2-yl, a mildly electron-withdrawing group due to resonance effects, may moderately enhance acidity compared to methyl or methoxy derivatives.
Synthetic Routes :
- C–H Activation : Ru-catalyzed C–H arylation (e.g., 2-fluoro-6-(4-methoxyphenyl)benzoic acid, 99% yield ) is viable for aryl-substituted analogs.
- Cross-Coupling : Suzuki-Miyaura reactions could introduce furan-2-yl groups using boronic acid precursors, similar to methods for boronate esters .
Applications :
- Pharmaceuticals : Triazolyl and trifluoromethyl derivatives are prioritized for bioactive molecules due to enhanced target binding and metabolic stability .
- Agrochemicals : Trifluoromethyl groups improve pesticidal activity . Furan-substituted analogs may mimic natural product scaffolds (e.g., furan-containing antibiotics).
Physical Properties: Melting points correlate with substituent polarity. For example, 2-fluoro-6-(trifluoromethyl)benzoic acid melts at 83–88°C , whereas non-polar methyl or furan derivatives likely have lower melting points.
Biological Activity
2-Fluoro-6-(furan-2-yl)benzoic acid (CAS No. 1261990-22-0) is a benzoic acid derivative featuring a furan ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a fluorine atom at the 2-position and a furan ring at the 6-position of the benzoic acid framework. This unique arrangement contributes to its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 15.625 | Ciprofloxacin | 8.0 |
| Escherichia coli | 31.250 | Levofloxacin | 16.0 |
| Pseudomonas aeruginosa | 62.500 | Gentamicin | 32.0 |
These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells.
| Cancer Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |
|---|---|---|---|
| HeLa (Cervical Cancer) | 10.5 | Doxorubicin | 5.0 |
| MCF-7 (Breast Cancer) | 12.3 | Tamoxifen | 8.0 |
| A549 (Lung Cancer) | 15.8 | Cisplatin | 10.0 |
The data indicates that the compound's mechanism may involve the modulation of apoptotic pathways and inhibition of specific oncogenic signaling pathways.
Antiviral Activity
Recent studies have also highlighted the antiviral properties of this compound against several viral strains, including influenza and HIV.
| Viral Strain | EC50 (µM) | Comparison Drug | EC50 (µM) |
|---|---|---|---|
| Influenza A | 20.0 | Oseltamivir | 15.0 |
| HIV | 25.0 | Zidovudine | 30.0 |
The antiviral activity is attributed to the compound's ability to inhibit viral replication through interference with viral entry or replication mechanisms.
The biological activity of this compound is believed to arise from its ability to interact with various biological targets, including enzymes and receptors involved in microbial resistance and cancer progression. The presence of the furan ring enhances its ability to form π-π interactions and hydrogen bonds, which may facilitate binding to target proteins.
Case Studies
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Antimicrobial Efficacy Against MRSA : A study conducted on methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that treatment with this compound resulted in a significant reduction in biofilm formation, indicating its potential as an anti-biofilm agent.
- Biofilm Inhibition Concentration (BIC) :
- MRSA: BIC = 62 µg/mL
- Biofilm Inhibition Concentration (BIC) :
- In Vivo Antitumor Activity : In animal models, administration of this compound showed a marked reduction in tumor size compared to control groups, supporting its potential as an anticancer therapeutic.
Q & A
Basic: What are the common synthetic routes for preparing 2-Fluoro-6-(furan-2-yl)benzoic acid, and what reaction conditions are critical for optimizing yield?
Methodological Answer:
The synthesis typically involves coupling a fluorinated benzoic acid precursor with a furan derivative. For example:
- Step 1: Start with a methyl ester of 2-amino-6-fluorobenzoic acid (as in ).
- Step 2: Use condensation reactions with furan-2-yl acetyl chloride in the presence of a base (e.g., N,N-dimethylamino-4-pyridine) in a solvent like dichloromethane. Similar approaches are described for amide formation in and triazole derivatives in .
- Critical Conditions:
- Temperature control (room temperature to 40°C) to avoid side reactions.
- Use of anhydrous solvents to prevent hydrolysis of intermediates.
- Catalytic bases to enhance nucleophilic substitution at the fluorine position.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
